3,5-Bis(cyclohexylcarbamoyl)benzoic acid
Description
3,5-Bis(cyclohexylcarbamoyl)benzoic acid is a benzoic acid derivative featuring two cyclohexylcarbamoyl substituents at the 3 and 5 positions of the aromatic ring. The cyclohexylcarbamoyl group (–NH–CO–C₆H₁₁) imparts steric bulk and hydrophobic character, influencing solubility, crystallinity, and intermolecular interactions. This compound is structurally analogous to other 3,5-disubstituted benzoic acids, such as 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid , but its functional groups distinguish its reactivity and applications.
Properties
CAS No. |
831223-57-5 |
|---|---|
Molecular Formula |
C21H28N2O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3,5-bis(cyclohexylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C21H28N2O4/c24-19(22-17-7-3-1-4-8-17)14-11-15(13-16(12-14)21(26)27)20(25)23-18-9-5-2-6-10-18/h11-13,17-18H,1-10H2,(H,22,24)(H,23,25)(H,26,27) |
InChI Key |
GTSRVVQLOUXQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(cyclohexylcarbamoyl)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(cyclohexylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,5-Bis(cyclohexylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,5-Bis(cyclohexylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,5-bis(cyclohexylcarbamoyl)benzoic acid with structurally analogous benzoic acid derivatives:
*Calculated based on molecular formula C₂₁H₂₈N₂O₄.
Key Observations:
Steric and Solubility Effects :
- The cyclohexylcarbamoyl groups in the target compound confer greater steric hindrance compared to benzyloxy (–O–CH₂–C₆H₅) or methoxycarbonyl (–COOCH₃) substituents. This reduces solubility in polar solvents but enhances hydrophobic interactions .
- In contrast, 3,5-bis(trifluoromethyl)benzoic acid exhibits high solubility in organic solvents due to its lipophilic –CF₃ groups .
Acidity and Reactivity :
- The –CF₃ groups in 3,5-bis(trifluoromethyl)benzoic acid significantly lower its pKa (~1.5), making it more acidic than the target compound. The cyclohexylcarbamoyl groups, being electron-donating, likely result in a higher pKa .
- Ester derivatives (e.g., 3,5-bis(methoxycarbonyl)benzoic acid) are susceptible to hydrolysis, whereas the carbamoyl groups in the target compound are more stable under basic conditions .
Crystallinity and Hydrogen Bonding :
- 3,5-Bis(benzyloxy)benzoic acid forms hydrogen-bonded dimers via its carboxylic acid group, a feature critical for its use in MOFs . The target compound may exhibit similar dimerization but with altered packing due to bulkier substituents .
Research Findings and Data Gaps
- Synthetic Challenges: The synthesis of this compound likely involves coupling cyclohexyl isocyanate with 3,5-diaminobenzoic acid, though direct evidence is lacking. Similar carbamoyl derivatives (e.g., 2CA4MBA in ) suggest possible routes via Schotten-Baumann reactions.
- Safety Considerations: Analogous carbamoyl compounds (e.g., 3,5-bis((tert-butoxycarbonyl)amino)benzoic acid) require precautions for inhalation and skin contact, as noted in Safety Data Sheets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
